molecular formula C20H22N6 B5856489 N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine

Cat. No.: B5856489
M. Wt: 346.4 g/mol
InChI Key: KZQDNMZLXPOPEF-KGENOOAVSA-N
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Description

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a phenyl group and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine typically involves the condensation of 4-(diethylamino)benzaldehyde with 5-phenyl-1,2,4-triazine-3-amine under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe or dye due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-furancarboxamide
  • N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
  • N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(4-ethoxyanilino)acetamide

Uniqueness

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine is unique due to its triazine ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-3-26(4-2)18-12-10-16(11-13-18)14-21-24-20-23-19(15-22-25-20)17-8-6-5-7-9-17/h5-15H,3-4H2,1-2H3,(H,23,24,25)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQDNMZLXPOPEF-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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